5-Methoxyflavone

Gastroenterology Inflammation Drug-Induced Injury

5-Methoxyflavone is the regiospecific 5-methoxy flavone, distinct from hydroxylated or differently methoxylated analogs due to its unique metabolic stability and target engagement. It is a validated DNA polymerase-β inhibitor with neuroprotective and gastroprotective activity. Crucially, the 5-methoxy substituent confers ~8–9× lower intrinsic clearance in human liver microsomes versus 3′- or 4′-methoxyflavone, predicting superior bioavailability. It is the optimal tool for gastroprotective SAR studies (vs. inactive 5-methoxyflavanone), hematological malignancy profiling (cell-line-dependent potency vs. 2′-methoxyflavone), and hormone-dependent prostate cancer assays. Not substitutable by generic flavones.

Molecular Formula C16H12O3
Molecular Weight 252.26 g/mol
CAS No. 42079-78-7
Cat. No. B191841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxyflavone
CAS42079-78-7
Synonyms5-Methoxy-2-phenyl chromen-4-one
Molecular FormulaC16H12O3
Molecular Weight252.26 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1C(=O)C=C(O2)C3=CC=CC=C3
InChIInChI=1S/C16H12O3/c1-18-13-8-5-9-14-16(13)12(17)10-15(19-14)11-6-3-2-4-7-11/h2-10H,1H3
InChIKeyXRQSPUXANRGDAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxyflavone (CAS 42079-78-7) for Research Procurement: Compound Overview and Key Identifiers


5-Methoxyflavone (5-MF) is a naturally occurring, low molecular weight flavonoid characterized by a single methoxy substituent at the 5-position of the flavone backbone [1]. This lipophilic methylated flavone is distinct from hydroxylated flavonoids due to its enhanced metabolic stability and unique biological profile [2]. Procured primarily for research purposes, 5-MF is commercially available with specifications including a purity of ≥98% (GC) and a melting point range of 130.0-134.0°C . Its primary research applications center on its identification as a specific DNA polymerase-β inhibitor with neuroprotective activity [3] and its differential gastroprotective and metabolic effects relative to structurally similar analogs [4].

5-Methoxyflavone: Why Structurally Similar Analogs Are Not Interchangeable in Research Applications


Generic substitution with other flavones or methoxyflavones is not scientifically valid due to 5-Methoxyflavone's specific structure-activity profile. Its unique 5-position methoxy group confers distinct metabolic stability and target engagement compared to hydroxylated analogs, which are rapidly glucuronidated and sulfated [1]. Furthermore, direct comparative studies demonstrate that even minor structural changes, such as saturation of the 2,3-double bond to form 5-methoxyflavanone, can completely ablate a key biological activity [2], and alterations in methoxy group positioning drastically shift cytochrome P450 substrate specificity [3]. The quantitative evidence detailed below confirms that 5-Methoxyflavone exhibits a differentiated, non-substitutable profile across multiple critical research endpoints.

5-Methoxyflavone Procurement Guide: Quantified Differentiation Against Analogs for Research and Assay Development


Comparative Gastroprotection: 5-Methoxyflavone vs. 5-Methoxyflavanone in Indomethacin-Induced Gastric Damage Model

In a direct head-to-head comparison, 5-Methoxyflavone demonstrated potent, dose-dependent gastroprotection against indomethacin-induced gastric damage in rats, whereas the structurally similar analog 5-methoxyflavanone showed minimal to no protective activity. This differential effect highlights the critical requirement of the 2,3-double bond in the flavone backbone for this specific pharmacological action [1].

Gastroenterology Inflammation Drug-Induced Injury

Comparative Cytotoxicity in Leukemia Cells: 5-Methoxyflavone vs. 2'-Methoxyflavone

In a study evaluating methoxyflavone derivatives in human leukemic cell lines, 5-Methoxyflavone (5-MF) and 2'-methoxyflavone (2'-MF) showed differential cytotoxic potency. In U937 cells, 2'-MF was more potent (IC50 31.61 μg/ml) than 5-MF (IC50 46.70 μg/ml). Conversely, in MOLT-4 cells, 5-MF was more potent (IC50 26.39 μg/ml) than 2'-MF (IC50 30.11 μg/ml). This cell-line dependent differential activity underscores that the position of the methoxy group dictates target engagement and biological outcome [1].

Oncology Leukemia Apoptosis

Comparative Metabolic Stability: 5-Methoxyflavone vs. Other Methoxyflavones in Human Liver Microsomes

A systematic study of 15 methoxylated flavones in human liver microsomes revealed wide variability in oxidative metabolic stability based on the position of methoxy substituents. 5-Methoxyflavone was among the most stable fully methylated compounds tested, with an intrinsic clearance (Cl(int)) of 18 ml/min/kg. In stark contrast, 4'-methoxyflavone and 3'-methoxyflavone showed Cl(int) values of 161 and 140 ml/min/kg, respectively, making them approximately 8-9 times less stable [1].

Drug Metabolism Pharmacokinetics CYP450

Comparative Antiproliferative Activity in Prostate Cancer Cells: 5-Methoxyflavone vs. Baicalein and Other Flavonoids

In a comparative screen of flavonoids against human prostate cancer cell lines, 5-Methoxyflavone showed a selective antiproliferative profile. In LNCaP cells, 5-Methoxyflavone exhibited an IC50 of 25.22 µM, demonstrating greater potency than baicalin (IC50 52.85 µM), baicalein (IC50 16.78 µM), and chrysin (IC50 56.81 µM). Notably, in the more aggressive PC3 line, 5-Methoxyflavone had a higher IC50 of 97.31 µM, while baicalein showed an IC50 of 64.23 µM, indicating differential sensitivity between the two cell lines [1].

Prostate Cancer Chemoprevention Cell Proliferation

Optimal Research and Industrial Applications for 5-Methoxyflavone Based on Differentiated Evidence


Investigating the Structural Requirements for Gastroprotective Activity

Given the stark differential activity between 5-Methoxyflavone and its saturated analog 5-methoxyflavanone in an in vivo model of NSAID-induced gastric injury [1], 5-Methoxyflavone is the optimal compound for researchers conducting structure-activity relationship (SAR) studies on gastroprotective flavonoids. It serves as a critical tool for validating the necessity of the flavone 2,3-double bond in this specific pharmacological context.

Research on Cell-Type Specific Cytotoxicity in Leukemia

The cell-line dependent cytotoxic potency of 5-Methoxyflavone compared to 2'-methoxyflavone in U937 and MOLT-4 leukemia cells [2] makes it a valuable tool for researchers studying the molecular determinants of differential drug sensitivity in hematological malignancies. It is particularly suited for assays designed to identify the specific pathways and targets engaged by the 5-methoxy regioisomer.

In Vivo Pharmacokinetic and Efficacy Studies of Methoxylated Flavones

For research groups planning to transition methoxyflavone leads into in vivo models, 5-Methoxyflavone presents a significant advantage over many other regioisomers. Its demonstrated high metabolic stability in human liver microsomes, with an intrinsic clearance approximately 8-9 times lower than 4'- or 3'-methoxyflavone [3], predicts superior bioavailability and longer systemic exposure. This makes it the preferred candidate for preclinical efficacy studies, particularly those targeting CYP1A1-mediated conditions like NAFLD [4].

Selective Antiproliferative Agent Screening in Hormone-Sensitive Cancers

The comparative antiproliferative data showing 5-Methoxyflavone's higher potency in androgen-sensitive LNCaP cells versus the less sensitive PC3 cells [5] positions it as a relevant tool compound for studies focused on hormone-dependent prostate cancer. It is particularly useful for screening campaigns aiming to identify and characterize compounds with preferential activity against androgen-sensitive tumor models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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